3-Bromo-5-trifluoromethylbenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

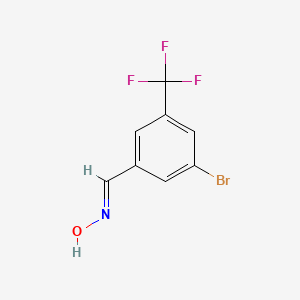

3-Bromo-5-trifluoromethylbenzaldehyde oxime is an organic compound with the molecular formula C₈H₅BrF₃NO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with bromine and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime typically involves the following steps:

Starting Material: The synthesis begins with 3-Bromo-5-trifluoromethylbenzaldehyde.

Oximation Reaction: The aldehyde group of 3-Bromo-5-trifluoromethylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-trifluoromethylbenzaldehyde oxime can undergo various chemical reactions, including:

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

Common Reagents and Conditions:

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Oxidation: H₂O₂ in acetic acid or peracids in an organic solvent.

Major Products:

Reduction: 3-Bromo-5-trifluoromethylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-Bromo-5-trifluoromethylbenzaldehyde nitroso derivative.

Aplicaciones Científicas De Investigación

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a compound with significant applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biochemical research. This article explores its synthesis, mechanisms of action, and diverse applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 3-Bromo-5-trifluoromethylbenzaldehyde.

- Oximation Reaction : The aldehyde group is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the oxime group, which is crucial for the compound's biological activity.

Reaction Conditions

- Reagents : Hydroxylamine hydrochloride, sodium acetate.

- Temperature : Typically conducted at room temperature or slightly elevated temperatures to enhance reaction rates.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The oxime group can undergo various transformations, including:

- Reduction : Converting the oxime to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Medicinal Chemistry

This compound has potential applications as a building block for drug development. It can be involved in synthesizing inhibitors for various biological targets, particularly in cancer research. For instance, it can be modified to create compounds that inhibit specific enzymes related to tumor growth.

Biochemical Studies

Due to its ability to form stable complexes with biological macromolecules, this compound is valuable in studying enzyme inhibition and protein-ligand interactions. Its lipophilicity, enhanced by the bromine and trifluoromethyl groups, facilitates interactions with hydrophobic pockets in proteins, making it useful for:

- Enzyme Inhibition Studies : Understanding how this compound interacts with enzyme active sites can provide insights into its potential therapeutic effects.

- Complex Formation Studies : The ability to form stable complexes with metal ions and proteins allows for detailed studies of molecular interactions.

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes associated with cancer cell proliferation. These studies highlight its potential as a lead compound for developing new anticancer agents.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis route for this compound revealed that adjusting reaction conditions significantly improved yield and purity. This optimization is crucial for scaling up production for industrial applications.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-trifluoromethylbenzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

3-Bromo-5-trifluoromethylbenzaldehyde: The parent compound without the oxime group.

3-Bromo-5-trifluoromethylbenzonitrile: A nitrile derivative with similar substituents on the benzene ring.

3-Bromo-5-trifluoromethylbenzylamine: The amine derivative obtained by reducing the oxime group.

Uniqueness: 3-Bromo-5-trifluoromethylbenzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. The oxime group allows for the formation of stable complexes with metal ions and biological macromolecules, making it valuable in various research applications.

Actividad Biológica

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a compound with notable biological activity, primarily due to its structural features that enable interactions with various biological targets. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 3-Bromo-5-trifluoromethylbenzaldehyde.

- Oximation Reaction : The aldehyde group is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.

This synthetic route allows for the formation of the oxime group, which is crucial for the compound's biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The oxime group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it useful in studying enzyme-ligand interactions.

- Complex Formation : The presence of bromine and trifluoromethyl groups enhances lipophilicity, facilitating interaction with hydrophobic pockets in proteins. This can lead to stable complex formation with biological macromolecules.

Biological Effects

Research indicates that this compound exhibits various biological effects:

- Antimicrobial Activity : Compounds related to benzaldehyde derivatives have shown significant antimicrobial properties. For instance, methoxime derivatives are noted for their antibacterial and antifungal activities .

- Antioxidant Properties : Some studies suggest that benzaldehyde derivatives can act as radical scavengers, contributing to their antioxidant capacity .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Enzyme Inhibition Studies :

- Antiproliferative Activity :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-trifluoromethylbenzaldehyde | Parent compound without the oxime group | Limited due to lack of oxime functionality |

| 3-Bromo-5-trifluoromethylbenzonitrile | Nitrile derivative | Potentially different reactivity profile |

| 3-Bromo-5-trifluoromethylbenzylamine | Amine derivative obtained by reduction | Increased solubility and potential bioactivity |

Propiedades

IUPAC Name |

(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCFZSIRFGSFD-YIXHJXPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.